molecular formula C8H9ClF3NO B13665519 2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride

2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride

Cat. No.: B13665519
M. Wt: 227.61 g/mol
InChI Key: MZKLYSUTZWTIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group, a fluoro group, and a methylaniline moiety. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the structure can significantly alter the compound’s biological activity and physicochemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-methylaniline hydrochloride
  • 2-Fluorodeschloroketamine
  • Difluoromethoxylated ketones

Uniqueness

2-(Difluoromethoxy)-3-fluoro-5-methylaniline hydrochloride is unique due to the specific arrangement of its functional groups, which can confer distinct biological and physicochemical properties. The presence of both difluoromethoxy and fluoro groups can lead to enhanced stability, lipophilicity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluoro-5-methylaniline;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c1-4-2-5(9)7(6(12)3-4)13-8(10)11;/h2-3,8H,12H2,1H3;1H

InChI Key

MZKLYSUTZWTIJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.